molecular formula C22H19ClN4 B11643715 N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine

N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine

Cat. No.: B11643715
M. Wt: 374.9 g/mol
InChI Key: QOMLGBNLTWPZGV-UHFFFAOYSA-N
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Description

N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities .

Preparation Methods

The synthesis of N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves the reaction of anthranilic acid with various reagents to form the quinazoline core. The reaction conditions often include the use of acid chlorides, amines, and other organic solvents under controlled temperatures and pressures .

Chemical Reactions Analysis

N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves its interaction with various molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is unique due to its specific substitution pattern on the quinazoline core. Similar compounds include:

By comparing these compounds, it is evident that N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE stands out due to its unique structure and broad range of biological activities.

Properties

Molecular Formula

C22H19ClN4

Molecular Weight

374.9 g/mol

IUPAC Name

1-N-[2-(2-chlorophenyl)quinazolin-4-yl]-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C22H19ClN4/c1-27(2)16-13-11-15(12-14-16)24-22-18-8-4-6-10-20(18)25-21(26-22)17-7-3-5-9-19(17)23/h3-14H,1-2H3,(H,24,25,26)

InChI Key

QOMLGBNLTWPZGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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